molecular formula C12H7BrO B008490 1-Bromodibenzofuran CAS No. 103456-35-5

1-Bromodibenzofuran

Cat. No. B008490
M. Wt: 247.09 g/mol
InChI Key: WUYYVOWEBMOELQ-UHFFFAOYSA-N
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Patent
US08211551B2

Procedure details

Under nitrogen current at −78° C., an n-butyl lithium hexane solution (1.6M, 69 ml) is dropped to a THF solution (175 ml) containing 16.82 g of dibenzofuran, and the temperature of the mixture is raised to room temperature over 80 minutes. The obtained solution is again cooled to −78° C., 19.0 ml of 1,2-dibromoethane is added to the solution, and the temperature of the solution is raised to room temperature over 120 minutes. Water is added to the obtained reaction solution to stop the reaction. Organic layers extracted from the obtained mixture with ethyl acetate are dried with sodium sulfate, and then concentrated with an evaporator to obtain 12.35 g of Compound 16-1.
Name
n-butyl lithium hexane
Quantity
69 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
16.82 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCCC.C([Li])CCC.C1COCC1.[CH:17]1[C:25]2[C:24]3[CH:26]=[CH:27][CH:28]=[CH:29][C:23]=3[O:22][C:21]=2[CH:20]=[CH:19][CH:18]=1.[Br:30]CCBr>O>[Br:30][C:17]1[C:25]2[C:24]3[CH:26]=[CH:27][CH:28]=[CH:29][C:23]=3[O:22][C:21]=2[CH:20]=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
n-butyl lithium hexane
Quantity
69 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
175 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
16.82 g
Type
reactant
Smiles
C1=CC=CC=2OC3=C(C21)C=CC=C3
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained solution is again cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the solution is raised to room temperature over 120 minutes
Duration
120 min
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
Organic layers extracted from the obtained mixture with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with an evaporator

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2OC3=C(C21)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 12.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.